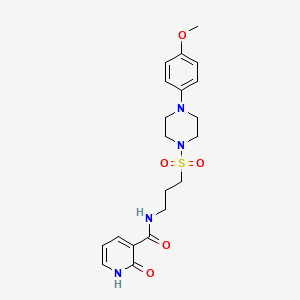

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H26N4O5S and its molecular weight is 434.51. The purity is usually 95%.

BenchChem offers high-quality N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

5-HT1A Receptor Inhibitors

The compound has been found to have a high binding affinity for the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which is a target for a wide range of psychiatric and neurological disorders. Therefore, this compound could potentially be used in the development of new treatments for these conditions .

G Protein-Coupled Receptors (GPCRs)

The compound could potentially be used in the development of drugs that act on G protein-coupled receptors (GPCRs) . GPCRs are a large family of receptors that play a key role in many physiological processes and are the target of a large proportion of modern medicinal drugs .

Antidepressant Drugs

Given its structural features and its ability to bind to the 5-HT1A receptor, the compound could potentially be used in the development of new antidepressant drugs .

Antipsychotic Drugs

The compound’s ability to bind to the 5-HT1A receptor could also make it a candidate for the development of new antipsychotic drugs .

Anti-Inflammatory Drugs

The compound’s piperazine moiety is found in many biologically active compounds used for a variety of disease states, including anti-inflammatory drugs . Therefore, this compound could potentially be used in the development of new anti-inflammatory treatments .

Antitumor Drugs

The piperazine ring is also a component in potential treatments for various types of cancer . Therefore, this compound could potentially be used in the development of new antitumor treatments .

Antidiabetic Drugs

The piperazine ring is also found in biologically active compounds used for the treatment of diabetes . Therefore, this compound could potentially be used in the development of new antidiabetic treatments .

Treatments for Neurodegenerative Diseases

The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease . Therefore, this compound could potentially be used in the development of new treatments for these neurodegenerative diseases .

Mechanism of Action

Target of Action

The compound, also known as N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-2-oxo-1H-pyridine-3-carboxamide, exhibits high subtype-selectivity to both α1D and α1A adrenoceptors . It has been reported to have significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important enzymes in acetylcholine hydrolysis .

Mode of Action

The compound interacts with its targets, the α1D and α1A adrenoceptors, and AChE/BChE enzymes, resulting in significant changes. It exhibits an α1-independent action, indicating that it can induce effects independently of α1-adrenoceptor blocking . The compound also shows competitive inhibition against AChE, suggesting that it competes with acetylcholine for the active site of the enzyme .

Biochemical Pathways

The compound affects the cholinergic transmission pathway by inhibiting AChE/BChE enzymes, which are responsible for acetylcholine hydrolysis . This leads to an increase in acetylcholine levels, which is crucial in the management of Alzheimer’s disease symptoms. Furthermore, the compound induces apoptosis in benign prostatic hyperplasia, a process that is independent of α1-adrenoceptor blocking .

Result of Action

The compound exhibits significant cell viability inhibition and apoptotic induction in the BPH-1 cell line . It also plays a remarkable role in preventing the progression of prostatic hyperplasia through α1-independent apoptotic induction . In Alzheimer’s disease, the compound increases acetylcholine levels by inhibiting AChE/BChE, thereby improving cognitive functions .

properties

IUPAC Name |

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-2-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O5S/c1-29-17-7-5-16(6-8-17)23-11-13-24(14-12-23)30(27,28)15-3-10-22-20(26)18-4-2-9-21-19(18)25/h2,4-9H,3,10-15H2,1H3,(H,21,25)(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHSNTVFPMQUCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC=CNC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2404431.png)

![1,3,6-trimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404433.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2404440.png)

![1-(4-Chlorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2404449.png)

![2-Chloro-1-(3-thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2404450.png)